![molecular formula C11H21N B1451811 N-(2-cyclohexylethyl)cyclopropanamine CAS No. 1152851-34-7](/img/structure/B1451811.png)
N-(2-cyclohexylethyl)cyclopropanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds containing cyclopropanes presents significant challenges for any synthetic chemist . This review aims to highlight the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses . In another study, NDTI derivatives having N-(2-cyclohexylethyl) groups were reported .Molecular Structure Analysis
The molecular structure of “N-(2-cyclohexylethyl)cyclopropanamine” is complex. It has a molecular formula of C13H25N and a molecular weight of 195.34 g/mol . The compound’s complexity is due to its unique molecular structure, which provides valuable insights into various biological processes and drug development.Chemical Reactions Analysis
The chemical reactions involving “N-(2-cyclohexylethyl)cyclopropanamine” are complex and diverse. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Scientific Research Applications
1. Applications in CNS Treatment
Cyclopropanamine compounds, including N-(2-cyclohexylethyl)cyclopropanamine, have been explored for their potential in treating various central nervous system (CNS) disorders. A study discusses the use of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1) for treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
2. Catalytic Applications
Cyclopropenimine, related to cyclopropanamines, has been shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol. This catalysis is significant for producing aryl and aliphatic N-Boc-aldimines, important in various chemical syntheses (Bandar & Lambert, 2013).
3. Use in Synthesis of Biologically Active Compounds
Cyclopropylamines, including substituted versions, are key building blocks in synthesizing biologically active compounds. A study reports the synthesis of these compounds by intramolecular coupling of terminal olefinic and N,N-dimethylcarboxamide moieties of amino acid derivatives (Cao, Xiao, & Joullié, 1999).
4. Comparison with Other Amines
Cyclopropylamine's association compared to n-propylamine has been studied, revealing insights into its unique chemical properties like ring strain and acidity, which are crucial for understanding its interactions and potential applications (Wolff, Schaad, & Wolff, 1988).
5. Antitumor Applications
Cyclopropylamine compounds have been studied for their potential as antitumor agents. A particular study discusses bis-cationic complexes with cyclopropylamine showing significant activity against cancer cell proliferation, even overcoming cisplatin and multidrug resistance (Marzano et al., 2010).
Safety and Hazards
properties
IUPAC Name |
N-(2-cyclohexylethyl)cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-10(5-3-1)8-9-12-11-6-7-11/h10-12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRYSEKWBWFHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylethyl)cyclopropanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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